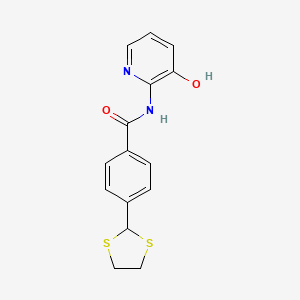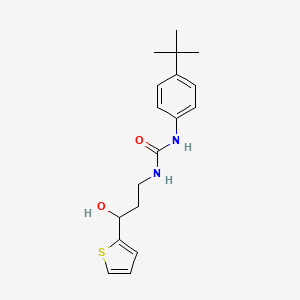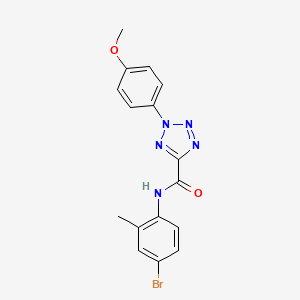![molecular formula C22H19N3O3 B2881826 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1203049-43-7](/img/structure/B2881826.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea” seems to be a complex organic molecule. It appears to contain a benzoxazole ring, which is a fused aromatic ring containing nitrogen and oxygen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for the synthesis of benzoxazole derivatives. For instance, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analytical Standards
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea has been utilized in the chemical synthesis of deuterium-labeled compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This application is particularly relevant for pharmacokinetics studies, where precise measurement of drug absorption and distribution is crucial. The synthesis of such labeled compounds involves complex chemical processes, yielding products with high chemical and isotope purity, essential for accurate analytical applications (Liang et al., 2020).
Drug Discovery and Development
The compound's derivatives have shown potential as inhibitors in drug discovery, particularly targeting Rho-associated protein kinases (ROCK1 and 2), which play significant roles in various diseases. By modifying the compound's structure, researchers have been able to enhance its inhibitory activity, demonstrating the compound's versatility and potential in developing new therapeutic agents (Pireddu et al., 2012).
Natural Product Chemistry
Exploration of natural sources has led to the discovery of urea derivatives related to 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea. These findings underscore the compound's presence and relevance in natural product chemistry, providing insights into its potential biological activities and applications in developing natural-based therapeutics (Tsopmo et al., 1999).
Radiolabeling for Medical Imaging
The compound has been radiolabeled with carbon-11 for use in positron emission tomography (PET) studies, specifically targeting glycogen synthase kinase-3 (GSK-3) inhibitors. This application highlights the compound's potential in biomedical research, allowing for the non-invasive study of biological processes in vivo. However, challenges such as poor brain penetration have been identified, emphasizing the need for further research to optimize its use in medical imaging (Hicks et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the mutant PAH protein . This protein plays a crucial role in the metabolism of the amino acid phenylalanine. Mutations in the PAH gene can lead to disorders such as phenylketonuria .
Mode of Action
The compound acts by stabilizing the mutant PAH protein . This stabilization helps to maintain the protein’s function and reduce the concentration of phenylalanine in the blood . The compound may be particularly effective in cases where the PAH protein contains specific mutations, such as R408W, R261Q, R243Q, Y414C, L48S, A403V, I65T, R241C, L348V, R408Q, or V388M .
Biochemical Pathways
The compound affects the phenylalanine metabolic pathway . By stabilizing the mutant PAH protein, it helps to ensure the proper metabolism of phenylalanine. This can prevent the buildup of phenylalanine in the blood, which is associated with phenylketonuria .
Pharmacokinetics
Its ability to reduce blood phenylalanine concentrations suggests that it is able to reach its target in the body effectively .
Result of Action
The primary result of the compound’s action is a reduction in blood phenylalanine concentration . This can help to alleviate the symptoms of phenylketonuria, which include intellectual disability, seizures, and behavioral problems .
Action Environment
The effectiveness of the compound may be influenced by various environmental factors. For example, the presence of certain mutations in the PAH protein can affect the compound’s ability to stabilize the protein
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-12-6-15(7-13-18)14-23-22(26)24-17-10-8-16(9-11-17)21-25-19-4-2-3-5-20(19)28-21/h2-13H,14H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCZAWHGDFZLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(4-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2881749.png)
![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)


![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)




![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)